molecular formula C15H15BrN2O B6453434 4-({1-[(3-bromophenyl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2548999-33-1

4-({1-[(3-bromophenyl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No. B6453434
CAS RN: 2548999-33-1
M. Wt: 319.20 g/mol
InChI Key: CHMGZWXQOGJYQB-UHFFFAOYSA-N
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Description

“4-({1-[(3-bromophenyl)methyl]azetidin-3-yl}oxy)pyridine” is a complex organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of various functional groups to the pyridine scaffold . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an azetidine ring attached to a pyridine ring via an oxygen atom . The azetidine ring is nearly planar, with the mean azetidine plane twisted with respect to the plane of the benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the introduction of various functional groups to the pyridine scaffold . This can be achieved through a ring cleavage methodology reaction .

Scientific Research Applications

BMAP has a variety of potential applications in the field of scientific research. For example, BMAP has been used as a catalyst in the synthesis of a variety of organic compounds, such as heterocycles and polymers. In addition, BMAP has been used to study the binding affinity of metal ions, as well as to study the structure and function of proteins. BMAP has also been used to study the structure and function of enzymes, as well as to study the structure and function of DNA.

Mechanism of Action

The mechanism of action of BMAP is not fully understood, but it is believed to involve the formation of an imine intermediate, which is then reacted with pyridine to form BMAP. The imine intermediate is thought to act as a catalyst in the reaction, and is believed to be responsible for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMAP are not fully understood, but it is believed to have a variety of potential applications in the field of drug delivery, biochemistry, and physiology. For example, BMAP has been studied as a potential delivery vehicle for drugs, as it has been found to be capable of crossing cell membranes and delivering drugs to their target sites. In addition, BMAP has been studied for its potential to modulate the activity of enzymes and proteins, and to regulate the expression of genes.

Advantages and Limitations for Lab Experiments

The main advantage of using BMAP in laboratory experiments is its ability to act as a catalyst in chemical reactions. BMAP has been found to be highly efficient in the synthesis of a variety of organic compounds, and can be used to synthesize compounds that are otherwise difficult to synthesize. In addition, BMAP has been found to be a highly efficient ligand in the binding of metal ions, and can be used to study the structure and function of proteins and enzymes.
However, there are a few limitations of using BMAP in laboratory experiments. For example, BMAP is a relatively expensive compound, and its synthesis can be difficult to carry out in an efficient manner. In addition, the mechanism of action of BMAP is not fully understood, which can make it difficult to predict the outcome of a given experiment.

Future Directions

In the future, BMAP could be used to study the structure and function of proteins and enzymes in greater detail. In addition, BMAP could be used to study the structure and function of DNA, as well as to develop new drugs and drug delivery systems. Another potential application of BMAP is in the field of biochemistry, where it could be used to study the binding affinity of metal ions, as well as to study the structure and function of proteins and enzymes. Finally, BMAP could be used to study the structure and function of enzymes, as well as to study the structure and function of DNA.

Synthesis Methods

BMAP can be synthesized from a variety of starting materials, including 3-bromophenylmethylazetidine, pyridine, and a base such as potassium carbonate. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reacted with pyridine to form BMAP. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and can be carried out at room temperature or at elevated temperatures.

properties

IUPAC Name

4-[1-[(3-bromophenyl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c16-13-3-1-2-12(8-13)9-18-10-15(11-18)19-14-4-6-17-7-5-14/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGZWXQOGJYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Br)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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